molecular formula C21H19ClN2O3 B2549768 1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-26-5

1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2549768
CAS RN: 852365-26-5
M. Wt: 382.84
InChI Key: UHZBRYNVNHCRAZ-UHFFFAOYSA-N
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Description

1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigations

The study of dihydronicotinamides, such as 1(N)-dichlorobenzyl-1,4-dihydronicotinamide derivatives, has provided insights into their conformation, absorption, and fluorescence properties. Spectroscopic techniques, including 1H NMR, UV/VIS absorption, and fluorescence spectroscopy, have been employed to elucidate the effective conjugation between the dihydropyridine and carboxamide π-systems, indicating a transoid conformation in solution for these compounds. This research aids in understanding the molecular behavior of similar compounds, which can be critical for their application in scientific research, particularly in the fields of photochemistry and photobiology (Fischer, Fleckenstein, & Hönes, 1988).

Crystallographic Analysis

The crystallographic study of compounds structurally related to 1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, such as 15-(4-chlorobenzylamino)-2-methoxypodocarpa-8,11,13-trien-15-one, has shown that these molecules adopt nearly perfect coplanarity between the benzylic C—N bond and the amide carbonyl linkage. Such studies are crucial for understanding the molecular geometry and potential intermolecular interactions, which are fundamental for applications in materials science and pharmaceutical research (John, Butcher, & Bakare, 2006).

Heterocyclic Synthesis

Research in heterocyclic chemistry has utilized enaminonitriles for the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, demonstrating the versatility of compounds like 1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in synthesizing biologically active molecules. These methodologies are pivotal in developing new therapeutic agents and exploring the chemical space of heterocyclic compounds for various scientific applications (Fadda, Etman, El-Seidy, & Elattar, 2012).

properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-N-(2,3-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-14-6-3-10-19(15(14)2)23-20(25)18-9-5-11-24(21(18)26)27-13-16-7-4-8-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZBRYNVNHCRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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